molecular formula C6H6N2O2 B1616518 Picolinohydroxamic acid CAS No. 31888-72-9

Picolinohydroxamic acid

Cat. No. B1616518
CAS RN: 31888-72-9
M. Wt: 138.12 g/mol
InChI Key: AWJLBFXUZYCIIH-UHFFFAOYSA-N
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Patent
US04336253

Procedure details

To a suspension of 25.4 g. (365 mmole) of hydroxylamine hydrochloride in one liter of methyl alcohol were added 39.4 g. (730 mmole) of sodium methylate. A slight exotherm occurred and sodium chloride precipitated. The solution was allowed to cool to room temperature, 50 ml. (365 mmole) of methyl 2-pyridinecarboxylate were added, and the reaction mixture was stirred overnight. The mixture was filtered to remove the salt precipitate and the filtrate was evaporated to dryness. The residue was dissolved in 100 ml. of water, pH 10.1, the solution acidified to pH 5.0 with concentrated hydrochloric acid. The solution was diluted with 500 ml. of isopropyl alcohol added dropwise and the additional sodium chloride precipitate was filtered. The filtrate was concentrated to about 100 ml. and the insoluble product was filtered. There were obtained 37.1 g. of the product which melted at about 58° C. to about 68° C. On chilling the filtrate an additional 12.5 g. of the product were obtained.
Quantity
365 mmol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
730 mmol
Type
reactant
Reaction Step Two
Quantity
365 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C[O-].[Na+].[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]([O:15]C)=O>CO>[OH:3][NH:2][C:13]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][N:7]=1)=[O:15] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
365 mmol
Type
reactant
Smiles
Cl.NO
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
sodium methylate
Quantity
730 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
365 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 25.4 g
CUSTOM
Type
CUSTOM
Details
sodium chloride precipitated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the salt precipitate
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 ml
ADDITION
Type
ADDITION
Details
The solution was diluted with 500 ml
ADDITION
Type
ADDITION
Details
of isopropyl alcohol added dropwise
FILTRATION
Type
FILTRATION
Details
the additional sodium chloride precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to about 100 ml
FILTRATION
Type
FILTRATION
Details
and the insoluble product was filtered
CUSTOM
Type
CUSTOM
Details
There were obtained 37.1 g
TEMPERATURE
Type
TEMPERATURE
Details
On chilling the filtrate an additional 12.5 g
CUSTOM
Type
CUSTOM
Details
of the product were obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ONC(=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.